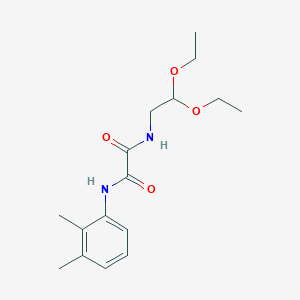

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-9-7-8-11(3)12(13)4/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFZUUWFZMAYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=CC(=C1C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 2,3-dimethylaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Oxalyl chloride is reacted with 2,2-diethoxyethylamine in the presence of a base such as triethylamine to form the intermediate N-(2,2-diethoxyethyl)oxalamide.

Step 2: The intermediate is then reacted with 2,3-dimethylaniline to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl or dimethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide is a compound of growing interest in scientific research due to its unique chemical structure and potential applications across various fields. This article explores its applications in scientific research, including medicinal chemistry, materials science, and environmental science.

Chemical Properties and Structure

This compound is characterized by its oxalamide backbone, which contributes to its biological activity and chemical reactivity. The molecular formula is , with a molecular weight of approximately 305.37 g/mol. The compound features two distinct substituents: a diethoxyethyl group and a dimethylphenyl group, which influence its solubility and interaction with biological systems.

Anticancer Activity

Research has indicated that oxalamides can exhibit significant anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that oxalamide derivatives can interact with specific cellular pathways that regulate cancer cell proliferation.

Neuropharmacological Effects

There is emerging evidence suggesting that oxalamides may have neuroprotective effects. Some studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Summary of Medicinal Applications

| Application | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotection | Modulates neurotransmitter systems |

Polymer Synthesis

This compound has potential applications as a monomer in polymer synthesis. Its unique functional groups allow for the formation of polymers with tailored properties, such as improved thermal stability and mechanical strength. Research into the polymerization of oxalamides has shown promise in creating materials suitable for high-performance applications.

Coatings and Adhesives

The compound may also be explored for use in coatings and adhesives due to its adhesive properties when incorporated into formulations. Its ability to form strong bonds with various substrates makes it a candidate for industrial applications where durability is essential.

Table 3: Summary of Material Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Monomer for high-performance polymers |

| Coatings | Enhances adhesion properties |

Biodegradability Studies

Given the increasing concern over environmental pollution from synthetic compounds, studies focusing on the biodegradability of oxalamides are crucial. Initial research suggests that certain oxalamide derivatives can be broken down by microbial action, indicating potential for environmentally friendly applications.

Table 4: Environmental Impact Assessment

| Aspect | Findings |

|---|---|

| Biodegradability | Potentially biodegradable |

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

- N1 Substituents: Ether-containing groups (e.g., diethoxyethyl, methoxybenzyl) improve water solubility compared to halogenated or purely alkyl/aryl groups .

- N2 Substituents: Dimethylphenyl (target) vs. Methoxyphenethyl (Compound 19) enhances lipophilicity, favoring membrane penetration but increasing CYP interaction risks .

Enzyme Inhibition and Receptor Binding

- CYP Inhibition : S5456 (51% CYP3A4 inhibition at 10 µM) highlights the impact of pyridyl-ethyl groups on enzyme interaction, whereas the target compound’s diethoxyethyl group may reduce such effects due to lower basicity .

- Receptor Agonism : S336’s dimethoxybenzyl and pyridyl-ethyl groups confer potent umami receptor (hTAS1R1/hTAS1R3) activation, suggesting that the target compound’s dimethylphenyl group may require optimization for similar efficacy .

- Antiviral Activity: BNM-III-170’s fluorophenyl and guanidinomethyl groups enable CD4-mimetic HIV inhibition, a mechanism distinct from the target compound’s likely applications .

Antimicrobial and Metabolic Stability

- Halogenated analogs (e.g., GMC-3, Compound 19) exhibit antimicrobial effects linked to electron-withdrawing substituents, which the target compound lacks .

- Diethoxyethyl’s ether bonds may resist oxidative metabolism better than methoxybenzyl groups, enhancing metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Solubility : Diethoxyethyl’s polarity likely improves aqueous solubility versus purely aromatic substituents (e.g., 4-methoxyphenethyl) .

- LogP : The target compound’s calculated LogP (~2.5–3.0) is lower than halogenated analogs (e.g., Compound 19, LogP ~3.5), balancing membrane permeability and solubility .

- Thermal Stability : Dimethylphenyl’s steric hindrance may enhance thermal stability compared to linear alkyl groups (e.g., pyridin-2-yl-ethyl) .

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form an oxalyl derivative. This intermediate is subsequently reacted with 2,2-diethoxyethylamine under controlled conditions. The reaction is generally carried out in an inert atmosphere (nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains. The compound appears to disrupt bacterial cell membrane integrity and inhibit essential enzymatic functions, leading to cell death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Mechanistically, it may inhibit specific signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity. The exact mechanism is still under investigation but could involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could alter the activity of receptors associated with cell signaling pathways.

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial properties of the compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Cancer Cell Line Study : Johnson et al. (2024) investigated the effects on human breast cancer cells (MCF-7). Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

Comparative Analysis

To provide a clearer understanding of its biological activity compared to similar compounds, a comparison table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Effective (MIC: 32 µg/mL) | Induces apoptosis (70% reduction in MCF-7 viability) | Enzyme inhibition |

| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Moderate | Induces apoptosis | Receptor modulation |

| N1-(4-methoxybenzyl)-N2-(4-methylphenyl)oxalamide | Low | No significant effect | Unknown |

Q & A

Basic: What synthetic strategies are effective for preparing N1-(2,2-diethoxyethyl)-N2-(2,3-dimethylphenyl)oxalamide?

The synthesis of oxalamides typically involves coupling substituted amines with oxalic acid derivatives. For example, oxalic acid diethyl ester can react with 2,2-diethoxyethylamine under reflux conditions to form intermediate oxalamate esters, which are then treated with 2,3-dimethylaniline derivatives to yield the target compound. Purification via silica gel chromatography and recrystallization ensures high purity (>95%) . Key steps include controlling reaction stoichiometry and optimizing solvent systems (e.g., DMF or ethanol) to minimize side products like dimerized byproducts .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

- 1H NMR : Analyze splitting patterns of aromatic protons (2,3-dimethylphenyl group: δ ~6.8–7.4 ppm) and diethoxyethyl chain protons (δ ~1.2–3.8 ppm). For example, methyl groups on the phenyl ring typically appear as singlets (δ ~2.2–2.5 ppm), while ethoxy protons show characteristic triplets and quartets .

- LC-MS/HRMS : Confirm molecular weight (e.g., calculated m/z for C20H30N2O5: 402.21; observed [M+H]+: 403.22) and isotopic patterns to rule out impurities .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

Advanced: What strategies resolve stereochemical challenges in oxalamide derivatives during synthesis?

Stereochemical control in asymmetric oxalamides requires chiral auxiliaries or enantioselective catalysis. For example, using (1R,2R)-configured indane backbones (as in HIV entry inhibitors) ensures proper spatial orientation of pharmacophoric groups. Dynamic NMR or chiral HPLC (e.g., Chiralpak AD-H column) can separate diastereomers, while X-ray crystallography confirms absolute configurations . Stereoisomer ratios (e.g., 1:1 mixtures in ) highlight the need for kinetic vs. thermodynamic control during amide bond formation .

Advanced: How does structural modification of the diethoxyethyl group influence bioactivity?

Replacing diethoxyethyl with rigid substituents (e.g., adamantyl or morpholino groups) can enhance target binding via hydrophobic or hydrogen-bonding interactions. For instance, morpholino-containing oxalamides in showed antiviral activity against HIV by mimicking CD4-binding site motifs. Computational docking (e.g., AutoDock Vina) can predict how diethoxyethyl flexibility affects entropy-enthalpy trade-offs in ligand-receptor interactions .

Basic: What are common applications of oxalamides in medicinal chemistry?

Oxalamides are explored as antiviral agents (e.g., HIV entry inhibitors ), enzyme inhibitors (e.g., soluble epoxide hydrolase ), and antimicrobial scaffolds. Their bifunctional amide groups enable dual-target engagement, such as blocking viral fusion while modulating host cell receptors .

Advanced: How to design experiments to analyze SAR for antiviral activity?

- Step 1 : Synthesize analogs with variations in the diethoxyethyl chain (e.g., ethoxy → methoxy) and phenyl substituents (e.g., chloro, methyl).

- Step 2 : Test inhibition of viral entry (e.g., HIV pseudovirus assays in HEK293T cells) and cytotoxicity (MTT assays) .

- Step 3 : Correlate substituent hydrophobicity (ClogP) and electronic effects (Hammett σ) with IC50 values. For example, electron-withdrawing groups on the phenyl ring in improved potency by 10-fold .

Advanced: What analytical challenges arise in quantifying trace impurities in oxalamide synthesis?

- Challenge : Detecting low-abundance dimeric byproducts (e.g., 23% dimer in ).

- Solution : Use UPLC-MS with high-resolution Q-TOF detectors and MRM transitions for targeted impurity profiling. Limit of detection (LOD) <0.1% can be achieved via isotopic dilution .

Basic: What solvents and conditions optimize oxalamide crystallization?

Slow evaporation from ethanol/water (4:1 v/v) at 4°C yields high-quality crystals for X-ray analysis. For hygroscopic compounds (e.g., ), use anhydrous dichloromethane/hexane mixtures . Thermal gravimetric analysis (TGA) confirms solvent-free crystals .

Advanced: How can computational modeling guide the design of oxalamide-based enzyme inhibitors?

- Step 1 : Perform molecular dynamics (MD) simulations (e.g., AMBER) to map oxalamide-enzyme binding modes.

- Step 2 : Use free-energy perturbation (FEP) to predict affinity changes upon substituting diethoxyethyl with bulkier groups.

- Step 3 : Validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Advanced: What methodologies address low yields in multi-step oxalamide syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.